molecular formula C19H17NO3 B14222855 2-Propyn-1-one, 1-phenyl-3-(2,3,5,6-tetramethyl-4-nitrophenyl)- CAS No. 827319-24-4

2-Propyn-1-one, 1-phenyl-3-(2,3,5,6-tetramethyl-4-nitrophenyl)-

Cat. No.: B14222855
CAS No.: 827319-24-4
M. Wt: 307.3 g/mol
InChI Key: NWKOFXMVEKSTAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propyn-1-one, 1-phenyl-3-(2,3,5,6-tetramethyl-4-nitrophenyl)- is an organic compound characterized by its unique structure, which includes a phenyl group and a nitrophenyl group attached to a propynone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propyn-1-one, 1-phenyl-3-(2,3,5,6-tetramethyl-4-nitrophenyl)- typically involves the reaction of a phenylacetylene derivative with a nitrophenyl ketone under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Propyn-1-one, 1-phenyl-3-(2,3,5,6-tetramethyl-4-nitrophenyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into alcohol derivatives.

    Substitution: The nitro group in the compound can undergo nucleophilic substitution reactions, often resulting in the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Amine derivatives.

Scientific Research Applications

2-Propyn-1-one, 1-phenyl-3-(2,3,5,6-tetramethyl-4-nitrophenyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-Propyn-1-one, 1-phenyl-3-(2,3,5,6-tetramethyl-4-nitrophenyl)- involves its interaction with specific molecular targets, often through the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modulation of biological pathways, resulting in various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-2-propyn-1-one
  • 3-Phenyl-2-propyn-1-ol
  • 1-Phenyl-1-propyne

Uniqueness

2-Propyn-1-one, 1-phenyl-3-(2,3,5,6-tetramethyl-4-nitrophenyl)- is unique due to the presence of both a nitrophenyl and a tetramethyl group, which confer distinct chemical reactivity and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

827319-24-4

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

1-phenyl-3-(2,3,5,6-tetramethyl-4-nitrophenyl)prop-2-yn-1-one

InChI

InChI=1S/C19H17NO3/c1-12-14(3)19(20(22)23)15(4)13(2)17(12)10-11-18(21)16-8-6-5-7-9-16/h5-9H,1-4H3

InChI Key

NWKOFXMVEKSTAU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1C#CC(=O)C2=CC=CC=C2)C)C)[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.